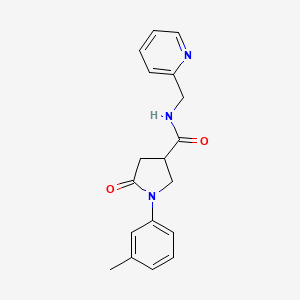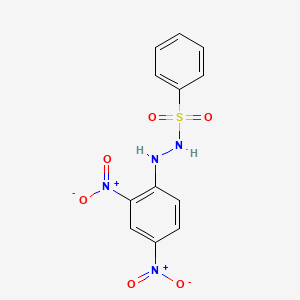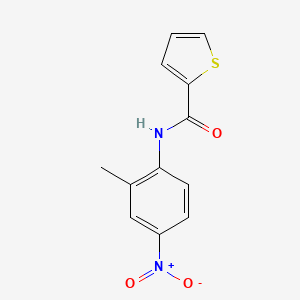
1-(3-methylphenyl)-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It features a pyrrolidine ring with a carboxamide group and a pyridine moiety.
- The compound’s structure includes a methylphenyl group (C6H5CH3) and a pyridin-2-ylmethyl group.
- Its chemical formula is C18H18N2O2.
- This compound has potential applications in various fields due to its unique structure.
1-(3-methylphenyl)-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide: , also known by its systematic IUPAC name, is a complex organic compound.
Preparation Methods
Synthetic Routes: One synthetic route involves the reaction of 3-picoline (3-methylpyridine) with chlorination followed by fluorination.
Reaction Conditions: The vapor-phase reactor used for this approach includes a catalyst fluidized-bed phase and an empty phase .
Industrial Production: While specific industrial production methods may vary, the synthesis of this compound typically involves efficient and scalable processes.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation may involve oxidizing agents like KMnO4 or PCC, while reduction could use LiAlH4 or NaBH4.
Major Products: These reactions can yield derivatives with modified functional groups or altered stereochemistry.
Scientific Research Applications
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Biology: It may serve as a pharmacophore or scaffold for drug design.
Medicine: Investigate its potential as a therapeutic agent (e.g., anticancer, antimicrobial).
Industry: Applications in agrochemicals and pharmaceuticals .
Mechanism of Action
- The compound’s effects likely result from interactions with specific molecular targets.
- Further studies are needed to elucidate its precise mechanism, including pathways involved.
Comparison with Similar Compounds
Uniqueness: Its combination of a pyrrolidine ring, pyridine moiety, and trifluoromethyl group sets it apart.
Similar Compounds: Other pyrrolidine-based compounds, such as those containing fluorine or pyridine moieties, may share some features.
Properties
Molecular Formula |
C18H19N3O2 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-(3-methylphenyl)-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H19N3O2/c1-13-5-4-7-16(9-13)21-12-14(10-17(21)22)18(23)20-11-15-6-2-3-8-19-15/h2-9,14H,10-12H2,1H3,(H,20,23) |
InChI Key |
MLXYDERSEJREHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxobutanamide](/img/structure/B11021079.png)


![6-(2-fluoro-4-methoxyphenyl)-2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B11021114.png)




![Propyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B11021132.png)

![3-methyl-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11021142.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(6-methoxypyridin-3-yl)acetamide](/img/structure/B11021143.png)


